Home > Products > Screening Compounds P7255 > N-[6-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]hexyl]imidazo[1,2-a]pyridine-6-carboxamide
N-[6-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]hexyl]imidazo[1,2-a]pyridine-6-carboxamide -

N-[6-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]hexyl]imidazo[1,2-a]pyridine-6-carboxamide

Catalog Number: EVT-12526625
CAS Number:
Molecular Formula: C23H24BrFN8O3
Molecular Weight: 559.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-[6-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]hexyl]imidazo[1,2-a]pyridine-6-carboxamide is a complex organic compound primarily investigated for its potential applications in cancer treatment. This compound is classified as an inhibitor of isocitrate dehydrogenase 2 (IDH2) mutants, which are implicated in various cancers. The structure consists of multiple functional groups and heterocycles, indicating a high degree of molecular complexity that contributes to its biological activity.

Source and Classification

This compound can be referenced through various patents and scientific literature, notably Patent 2917671, which describes its synthesis and therapeutic potential against cancer by targeting IDH2 mutants . The classification of this compound falls under the category of pharmaceutical agents, specifically as a small molecule drug candidate aimed at oncological applications.

Synthesis Analysis

Methods

The synthesis of N-[6-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]hexyl]imidazo[1,2-a]pyridine-6-carboxamide involves several steps that include the formation of key intermediates and the coupling of various functional groups.

Technical Details

  1. Starting Materials: The synthesis begins with commercially available precursors such as 3-bromo-4-fluoroaniline and oxadiazole derivatives.
  2. Reactions: Key reactions include:
    • Formation of the oxadiazole ring through cyclization reactions involving carbamimidoyl derivatives.
    • Coupling reactions to attach the hexyl chain and imidazo[1,2-a]pyridine moiety.
  3. Purification: Following synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Molecular Structure Analysis

Structure

The molecular structure of N-[6-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]hexyl]imidazo[1,2-a]pyridine-6-carboxamide features:

  • A central imidazo[1,2-a]pyridine core.
  • Multiple functional groups including a carboxamide and a hydroxyl group attached to a bromo-fluorophenyl moiety.

Data

The molecular formula is C₁₄H₁₈BrFN₅O₃, with a molecular weight of approximately 396.23 g/mol. The structural complexity suggests significant potential for interaction with biological targets.

Chemical Reactions Analysis

Reactions

The compound undergoes various chemical reactions that can be exploited for its biological activity:

  1. Hydrolysis: The carboxamide group can undergo hydrolysis in physiological conditions to yield active metabolites.
  2. Substitution Reactions: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, potentially leading to modified derivatives with altered activity.

Technical Details

Understanding these reactions is crucial for optimizing the compound's efficacy and exploring structure-activity relationships in drug development.

Mechanism of Action

Process

The mechanism by which N-[6-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]hexyl]imidazo[1,2-a]pyridine-6-carboxamide exerts its effects involves:

  1. Inhibition of IDH2 Mutants: The compound binds to mutated forms of isocitrate dehydrogenase 2, inhibiting their enzymatic activity which is crucial for cancer cell metabolism.
  2. Alteration of Metabolite Production: By inhibiting IDH2 mutants, the compound alters the production of oncometabolites such as 2-hydroxyglutarate (2-HG), which are associated with tumorigenesis.

Data

Experimental studies indicate that this compound can significantly reduce 2-HG levels in treated cells, leading to decreased proliferation of cancer cells.

Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to exhibit moderate solubility in organic solvents due to its complex structure. Melting point and boiling point data are essential for understanding its stability during synthesis and storage.

Chemical Properties

Key chemical properties include:

  • Stability: The presence of multiple functional groups may affect stability; thus, storage conditions should be optimized.
  • Reactivity: The bromo and fluorine substituents may enhance reactivity towards nucleophiles.

Relevant analyses such as spectroscopic methods (NMR, IR) and mass spectrometry are crucial for confirming the identity and purity of synthesized compounds.

Applications

Scientific Uses

N-[6-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]hexyl]imidazo[1,2-a]pyridine-6-carboxamide has potential applications in:

  1. Cancer Therapy: As an IDH2 inhibitor, it holds promise for treating cancers associated with IDH mutations.
  2. Research Tool: It can be utilized in biochemical assays to study metabolic pathways influenced by IDH activity.

Properties

Product Name

N-[6-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]hexyl]imidazo[1,2-a]pyridine-6-carboxamide

IUPAC Name

N-[6-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]hexyl]imidazo[1,2-a]pyridine-6-carboxamide

Molecular Formula

C23H24BrFN8O3

Molecular Weight

559.4 g/mol

InChI

InChI=1S/C23H24BrFN8O3/c24-17-13-16(6-7-18(17)25)29-22(30-35)20-21(32-36-31-20)27-9-3-1-2-4-10-28-23(34)15-5-8-19-26-11-12-33(19)14-15/h5-8,11-14,35H,1-4,9-10H2,(H,27,32)(H,28,34)(H,29,30)

InChI Key

CGHBNLCYTYSIJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=C(C2=NON=C2NCCCCCCNC(=O)C3=CN4C=CN=C4C=C3)NO)Br)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.